molecular formula C11H11NO3 B1392720 Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-61-5

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate

Cat. No. B1392720
M. Wt: 205.21 g/mol
InChI Key: RXSJCIPIBSXOEX-UHFFFAOYSA-N
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Description

“Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate” is an organic compound with the chemical formula C11H11NO3 . It has a molecular weight of 205.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of “Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate” is C11H11NO3 . The Inchi Code is 1S/C11H11NO3/c1-6-4-8(11(13)14-3)10-9(5-6)12-7(2)15-10/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate” is a solid substance . It has a melting point of 110 - 112°C .

Scientific Research Applications

Antimicrobial Agent Synthesis

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate has been utilized in the synthesis of novel compounds with potential antimicrobial properties. Specifically, benzoxazole-based 1,3,4-oxadiazoles have been synthesized using this compound as a raw material. These compounds have shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013).

Synthesis of Heterogeneous Azo Reagents

It has been used as an efficient heterogeneous azo reagent for selective esterification of primary and secondary benzylic alcohols and phenols with aliphatic and aromatic carboxylic acids via Mitsunobu protocols. This showcases its versatility and selectivity in organic synthesis (Iranpoor et al., 2010).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-4-8(11(13)14-3)10-9(5-6)12-7(2)15-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSJCIPIBSXOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255984
Record name Methyl 2,5-dimethyl-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate

CAS RN

1221792-61-5
Record name Methyl 2,5-dimethyl-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dimethyl-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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